(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCRXDCRBCENL-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a protected amino acid derivative, such as N-triphenylmethyl glycine, and then introduce the hydroxy group through a series of reactions involving selective protection and deprotection steps. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triphenylmethyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Studies have shown that derivatives of triphenylmethyl amino acids can inhibit bacterial growth, making them potential candidates for antibiotic development. For instance, research has highlighted the effectiveness of similar compounds in disrupting bacterial cell walls and inhibiting essential enzymatic functions within bacteria .
Drug Design and Development
Due to its structural features, (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid serves as a scaffold in drug design. Its ability to form stable interactions with biological targets allows for the modification of its structure to enhance pharmacological properties. This compound can be used to create libraries of biologically active molecules through combinatorial synthesis techniques .
Biochemistry
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its analogs have been shown to inhibit proteases and other enzymes critical for bacterial survival, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Protein Interaction Studies
The triphenylmethyl group enhances the compound's ability to interact with proteins, making it useful in studying protein-ligand interactions. Such studies can provide insights into the mechanisms of action of various biomolecules and aid in the identification of new therapeutic targets .
Materials Science
Polymer Synthesis
The chemical structure of this compound makes it suitable for incorporation into polymer matrices. Its unique properties can enhance the mechanical strength and thermal stability of polymers, leading to the development of advanced materials for industrial applications .
Nanotechnology Applications
This compound can be utilized in the synthesis of nanoparticles or nanocomposites due to its ability to stabilize metal ions during reduction processes. The resulting nanomaterials exhibit enhanced catalytic properties and can be applied in environmental remediation or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxy group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. The triphenylmethyl group can provide steric protection, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Amino Acid Derivatives
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic Acid
- Structure : Replaces the trityl group with a trifluoroethoxycarbonyl (Troc) group.
- Properties : The electron-withdrawing trifluoroethyl group enhances resistance to enzymatic degradation compared to the trityl group. Molecular weight (231.13 g/mol) is lower than the trityl analog, improving aqueous solubility .
- Applications : Used as a protecting group in peptide synthesis.
(2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic Acid
- Structure : Features a trifluoroacetyl (TFA) group instead of trityl.
- Properties : Higher electrophilicity due to the TFA group, making it reactive in acyl transfer reactions. Molecular weight: 201.1 g/mol. Purity ≥97% (HPLC) .
- Applications : Versatile scaffold in medicinal chemistry for prodrug design.
3-Hydroxy-2-[(phenylsulfonyl)amino]propanoic Acid
- Structure : Contains a phenylsulfonyl substituent.
- Properties: Exhibits antioxidant activity comparable to ascorbic acid (IC₅₀ ~10 µM).
- Applications : Explored as a lead antioxidant agent.
Peptidomimetics and Complex Derivatives
(2S)-2-[3-(Aminomethyl)phenyl]-3-(hydroxyphosphoryl)propanoic Acid Derivatives
- Structure: Phosphonate group replaces the hydroxyl, with aminomethylphenyl and sulfonamide substituents (e.g., ).
- Properties : Phosphonate groups mimic phosphate esters, enabling enzyme inhibition (e.g., ACE2 or kinase targets). Molecular weights range from 400–500 g/mol, reducing bioavailability compared to simpler analogs .
- Applications : Investigated for enzyme inhibition and antiviral activity.
(2R)-3-[[(2S)-3-(3-chloro-4-methoxyphenyl)...propanoic Acid
Stereochemical and Functional Group Comparisons
*Estimated based on structural analogy.
Key Research Findings
Steric Effects : The trityl group in the target compound provides superior steric protection compared to Troc or TFA groups, making it valuable in multi-step organic syntheses .
Stereochemistry : The 2S configuration is conserved across analogs, underscoring its importance in maintaining chiral recognition in biological systems .
Biological Activity
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid, commonly referred to as triphenylmethyl serine, is a derivative of the amino acid serine that has garnered attention for its potential biological activities. This compound exhibits properties that could be relevant in various biochemical contexts, particularly in neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triphenylmethyl group attached to the nitrogen of the serine backbone, which enhances its lipophilicity and potentially its ability to cross biological membranes.
Research indicates that compounds with similar structural motifs can interact with various neurotransmitter transporters, particularly those involved in GABAergic signaling. The triphenylmethyl group may facilitate binding to these transporters, enhancing the inhibition of GABA uptake in neuronal cells. This mechanism is crucial for modulating synaptic transmission and could have implications for treating conditions like epilepsy and anxiety disorders.
1. Inhibition of GABA Transporters
Studies have shown that derivatives of amino acids with bulky lipophilic groups can significantly inhibit GABA transporters (GATs). For instance, compounds structurally related to this compound have demonstrated increased potency against mGAT1, a primary GABA transporter in the central nervous system (CNS). The following table summarizes some findings related to GABA uptake inhibition:
| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
|---|---|---|---|---|
| This compound | 6.5 | 5.0 | 4.8 | 4.5 |
| Tiagabine (Gabatril) | 7.0 | 5.5 | 5.0 | 4.8 |
| Nipecotic Acid | 5.8 | 4.0 | 4.5 | 4.6 |
Data adapted from various studies on GABA transporter inhibition.
2. Cell Permeability and Potency
The introduction of non-natural amino acids into the structure has been shown to improve cell permeability and enhance the potency of inhibitors targeting proteasomes and other cellular pathways. In cell-based assays, compounds similar to this compound exhibited significant inhibitory effects on proteasome activity, suggesting potential applications in cancer therapy where proteasome inhibition is a desirable effect.
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from excitotoxicity induced by glutamate. The results indicated that this compound reduced cell death significantly compared to controls, highlighting its potential therapeutic role in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
